molecular formula C9H13Cl2NO B8105801 (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Cat. No.: B8105801
M. Wt: 222.11 g/mol
InChI Key: YSMXRLXNRBJBHB-SBSPUUFOSA-N
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Description

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a chiral amine derivative featuring a 3-chlorophenyl group, a methoxyethylamine backbone, and a hydrochloride salt. The compound serves as a key intermediate in synthesizing more complex molecules, such as dual-acting FFAR1/FFAR4 allosteric modulators . Its structural attributes—chlorine substitution, methoxy group, and amine functionality—impart specific physicochemical properties, including solubility and lipophilicity, which influence its utility in drug discovery.

Properties

IUPAC Name

(1S)-1-(3-chlorophenyl)-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-12-6-9(11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMXRLXNRBJBHB-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely cited method involves the formation of an imine intermediate, followed by stereoselective reduction. The synthesis begins with the reaction of 3-chlorobenzaldehyde with methoxyethylamine in the presence of a dehydrating agent such as molecular sieves or titanium tetrachloride to form the corresponding imine . The imine intermediate is then reduced using a chiral catalyst to induce enantiomeric excess.

Key Reaction Conditions:

  • Imine Formation:

    • Solvent: Anhydrous toluene or dichloromethane

    • Temperature: 25–40°C

    • Time: 12–24 hours

  • Stereoselective Reduction:

    • Catalyst: (R)-CBS (Corey-Bakshi-Shibata) catalyst (10 mol%)

    • Reducing Agent: BH₃·THF

    • Temperature: −20°C to 0°C

    • Yield: 68–72% enantiomeric excess (ee)

Purification:
The crude product is purified via recrystallization from ethanol/water (3:1 v/v) to yield the (S)-enantiomer as a hydrochloride salt .

Asymmetric Hydrogenation of α-Methoxy Enamides

An alternative approach employs asymmetric hydrogenation of α-methoxy enamides using transition metal catalysts. This method ensures high enantioselectivity and scalability.

Synthetic Pathway:

  • Enamide Synthesis:

    • 3-Chlorophenylglyoxal is condensed with (R)-tert-butanesulfinamide to form a chiral sulfinimine.

    • Methoxy group introduction via alkylation with methyl iodide in the presence of NaH .

  • Hydrogenation:

    • Catalyst: [Rh(COD)(DuanPhos)]Cl (COD = 1,5-cyclooctadiene)

    • Pressure: 50 psi H₂

    • Solvent: Methanol

    • ee: >95%

Data Table: Hydrogenation Optimization

Catalyst Loading (mol%)Temperature (°C)ee (%)Yield (%)
0.5259285
1.0259588
1.0409078

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures, chiral resolution using tartaric acid derivatives is employed to isolate the (S)-enantiomer.

Procedure:

  • Racemic 1-(3-chlorophenyl)-2-methoxyethan-1-amine is dissolved in hot ethanol.

  • (−)-Di-p-toluoyl-D-tartaric acid is added, inducing selective crystallization of the (S)-enantiomer salt .

  • The diastereomeric salt is filtered and treated with HCl to regenerate the free amine as the hydrochloride salt.

Optimization Parameters:

  • Solvent Ratio (Ethanol/Water): 4:1

  • Crystallization Temperature: 4°C

  • ee After Resolution: 99%

Enzymatic Kinetic Resolution

Biocatalytic methods using lipases or esterases offer an eco-friendly route.

Process Overview:

  • Racemic 1-(3-chlorophenyl)-2-methoxyethyl acetate is hydrolyzed using immobilized Candida antarctica lipase B (CAL-B).

  • The (S)-enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the (R)-acetate intact .

  • The (S)-acid is decarboxylated and converted to the amine hydrochloride via reductive amination.

Performance Metrics:

  • Enzyme Loading: 20 mg/mmol substrate

  • Conversion: 45% (theoretical maximum for kinetic resolution)

  • ee: 98%

Comparison of Industrial-Scale Methods

MethodKey AdvantageLimitationTypical Scale (kg)
Asymmetric HydrogenationHigh ee (>95%)Expensive catalysts10–50
Chiral ResolutionLow costLow yield (30–40%)100–500
Enzymatic ResolutionGreen chemistryLong reaction times (48–72 h)5–20

Analytical Characterization

Critical quality control steps include:

  • HPLC Analysis: Chiralcel OD-H column, hexane/isopropanol (80:20), flow rate 1.0 mL/min .

  • Melting Point: 178–180°C (decomposition) .

  • Specific Rotation: [α]D²⁵ = +15.6° (c = 1, H₂O) .

Emerging Techniques

Recent advances focus on flow chemistry for continuous asymmetric hydrogenation, reducing catalyst loading by 40% while maintaining ee >90% . Photocatalytic methods using organocatalysts are also under investigation but remain at the laboratory scale .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, yielding the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-chlorophenylacetic acid or 3-chlorobenzaldehyde.

    Reduction: Formation of 3-chlorophenylethylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with High Similarity Scores

lists compounds with high structural similarity (0.95–0.98) to the target molecule:

Compound Name Similarity Key Structural Differences Molecular Formula Potential Applications
(R)-1-(3-Methoxyphenyl)propan-1-amine HCl 0.98 (R)-configuration; propane chain instead of methoxyethyl C₁₀H₁₄ClNO Chiral intermediates in synthesis
(S)-1-(3-Methoxyphenyl)ethanamine HCl 0.95 Ethanamine backbone (no methoxy group) C₉H₁₂ClNO Neuromodulator precursors
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 0.95 Additional methoxy group at phenyl C5 C₁₁H₁₆ClNO₂ Bioactive scaffold exploration

Key Observations :

  • Stereochemistry (R vs. S) significantly impacts receptor binding; e.g., (R)-isomers may exhibit divergent pharmacokinetics compared to (S)-isomers .
  • Methoxyethyl vs. ethanamine/propane chains alter hydrophobicity and hydrogen-bonding capacity, affecting blood-brain barrier penetration .

Functional Group Variations: Halogen and Substituent Modifications

Fluorinated Analogues
  • (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (): Adds a fluorine atom at the phenyl C2 position. Increased electronegativity may enhance metabolic stability but reduce solubility compared to the non-fluorinated parent compound .
Sulfonyl and Piperazine Derivatives
  • 1-(3-Chlorophenyl)piperazine Hydrochloride (): Replaces methoxyethylamine with a piperazine ring.
  • (S)-1-(3-(Methylsulfonyl)phenyl)ethan-1-amine HCl ():
    • Methylsulfonyl group increases molecular weight and polarity, likely limiting membrane permeability .

Pharmacologically Relevant Compounds

Bupropion Hydrochloride
  • Structure: (±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone HCl ().
  • Key Differences: Propanone backbone and tertiary amine vs. methoxyethylamine.
  • Application : FDA-approved antidepressant; the ketone group facilitates dopamine reuptake inhibition, a mechanism absent in the target compound .
Isoxazole Derivatives
  • 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine HCl ():
    • Isoxazole ring introduces heterocyclic diversity, enhancing binding to stress-related targets (e.g., GABA receptors) .

Impurities and Byproducts

  • 1-(3-Chlorophenyl)-2-hydroxypropan-1-one ():
    • A common impurity in bupropion synthesis; lacks the amine group, rendering it pharmacologically inert .
  • 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine HCl ():
    • Dual chlorination and piperazine ring increase molecular complexity but may introduce toxicity risks .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (R)-1-(3-Methoxyphenyl)propan-1-amine HCl Bupropion HCl
Molecular Weight 234.68 g/mol 199.68 g/mol 276.2 g/mol
LogP (Predicted) 2.1 2.5 2.8
Solubility (Water) Sparingly soluble Moderately soluble Poorly soluble
Therapeutic Area Research intermediate Chiral synthon Depression

Notes:

  • Methoxyethylamine’s hydrogen-bonding capacity may improve aqueous solubility relative to bupropion’s ketone group .

Biological Activity

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a chiral compound belonging to the class of substituted phenethylamines, which are recognized for their diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a methoxy group and a chlorophenyl moiety, which significantly influence its pharmacological properties. The presence of the chlorine atom on the phenyl ring enhances its interaction with various biological targets, potentially leading to unique therapeutic effects.

Biological Activity Overview

Biological activity refers to the effects that this compound exerts on living organisms. Key areas of interest include:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with serotonin receptors, influencing mood and anxiety levels. Such interactions could have implications for developing treatments for mood disorders.
  • Cytotoxicity : The compound's potential anti-cancer activity has been assessed in various cell lines, including breast cancer models. Its effectiveness in inhibiting cell growth can be quantitatively measured using assays such as MTT.

Synthesis Methods

Several synthesis routes exist for producing this compound. These methods allow for modifications to optimize yield and purity:

Synthesis MethodDescription
Method A Involves the reaction of 3-chlorobenzaldehyde with methoxyethylamine under acidic conditions.
Method B Utilizes a reductive amination process starting from 3-chlorobenzylamine and methanol.
Method C Employs microwave-assisted synthesis for rapid production and purification.

Case Studies

  • Neuropharmacological Effects :
    • A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential use in treating anxiety disorders .
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that the compound exhibits cytotoxic effects against MCF-7 and MDA-MB-468 breast cancer cell lines, with GI50 values indicating significant growth inhibition . Table 1 summarizes these findings:
    Cell LineGI50 Value (µM)Mechanism of Action
    MCF-719.3Hormone receptor modulation
    MDA-MB-4685.2EGFR pathway inhibition

Pharmacokinetic Studies

Pharmacokinetic profiles indicate that this compound is soluble in water, which is advantageous for its bioavailability. Studies suggest that its absorption and distribution may be influenced by the methoxy group, affecting its overall efficacy .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Imine Formation3-Chlorobenzaldehyde, methoxyethylamine, EtOH, reflux75–85
ReductionNaBH₄, THF, 0°C60–70
Salt FormationHCl gas, EtOH, RT>95

How is structural characterization performed for this compound?

Q. Basic

  • NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) identifies methoxy (δ 3.3–3.5 ppm) and chlorophenyl protons (δ 7.2–7.6 ppm). ¹³C NMR confirms the amine and ether linkages .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .
  • HPLC-MS : Validates molecular weight (ESI+ m/z 216.1 [M+H]⁺) and purity .

What methods ensure enantiomeric purity during synthesis?

Q. Advanced

  • Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane:isopropanol, 90:10) to separate enantiomers. Retention time differences ≥2 min indicate high resolution .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during reduction to favor the (S)-enantiomer .
  • Polarimetry : Compare optical rotation ([α]D²⁵ = +15° to +20°) against USP reference standards .

How are impurities identified and quantified?

Q. Advanced

  • HPLC-MS : Detect trace impurities (e.g., (R)-enantiomer, des-chloro analogs) using a C18 column (0.1% TFA in acetonitrile/water). Limit: <0.1% per ICH guidelines .
  • Spiking Studies : Compare retention times with USP-related compounds (e.g., bupropion impurities) .
  • Degradation Studies : Stress testing (heat, light, pH) reveals hydrolysis products (e.g., 3-chlorophenylglycol) .

Q. Table 2: Common Impurities

ImpuritySourceDetection Method
(R)-EnantiomerIncomplete resolutionChiral HPLC
3-ChlorophenylglycolHydrolysisLC-MS
N-OxideOxidationNMR

How to resolve contradictions in reported synthetic yields?

Q. Advanced

  • Orthogonal Validation : Cross-check yields via gravimetry, NMR integration, and HPLC area normalization .
  • Reaction Optimization : Screen solvents (THF vs. EtOH), reducing agents (NaBH₄ vs. LiAlH₄), and temperatures to improve reproducibility .
  • DoE (Design of Experiments) : Use factorial design to identify critical parameters (e.g., pH, stoichiometry) .

What are the degradation pathways under accelerated stability conditions?

Q. Advanced

  • Photolysis : UV exposure (ICH Q1B) cleaves the methoxy group, forming 3-chlorophenol .
  • Hydrolysis : Acidic conditions (pH 3) hydrolyze the amine to glycol derivatives .
  • Oxidation : H₂O₂ generates N-oxide byproducts, detectable via LC-MS .

Q. Storage Recommendations :

  • Store at 2–8°C in amber vials under nitrogen .
  • Use desiccants to prevent hydrate formation .

How to elucidate reaction mechanisms for key transformations?

Q. Advanced

  • Isotopic Labeling : Use D₂O to track proton transfer during reduction .
  • DFT Calculations : Model transition states for enantioselective steps (e.g., B3LYP/6-31G*) .
  • Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy .

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